Ethyl 3-((2-ethoxy-2-oxoethyl)amino)propanoate hydrochloride
Description
Ethyl 3-((2-ethoxy-2-oxoethyl)amino)propanoate hydrochloride is a β-alanine ethyl ester derivative featuring an ethoxy-oxoethyl amino substituent. Its molecular structure includes a propanoate backbone esterified with an ethyl group and a secondary amine linked to a 2-ethoxy-2-oxoethyl moiety. This compound has demonstrated notable antitumor activity against NCI-H460 (non-small cell lung cancer) and Hep G2 (hepatocellular carcinoma) cell lines, outperforming aloe emodin in cytotoxicity assays .
Properties
IUPAC Name |
ethyl 3-[(2-ethoxy-2-oxoethyl)amino]propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-3-13-8(11)5-6-10-7-9(12)14-4-2;/h10H,3-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBACROJNDDGQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC(=O)OCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((2-ethoxy-2-oxoethyl)amino)propanoate hydrochloride typically involves the reaction of ethyl 3-aminopropanoate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amino group of ethyl 3-aminopropanoate attacks the carbonyl carbon of ethyl chloroformate, forming the desired product.
Reaction Conditions:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl 3-((2-ethoxy-2-oxoethyl)amino)propanoate hydrochloride can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted ethyl 3-aminopropanoate derivatives.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 3-((2-ethoxy-2-oxoethyl)amino)propanoate hydrochloride is primarily recognized for its role in medicinal chemistry. It serves as a precursor or intermediate in the synthesis of various pharmaceutical agents, particularly those targeting metabolic and neurological disorders.
Synthesis of Bioactive Compounds
The compound is utilized in synthesizing bioactive molecules, including those with anti-inflammatory and analgesic properties. Its structure allows for modifications that can enhance pharmacological activity. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes involved in disease pathways.
Table 1: Synthesis of Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| Ethyl 3-(pyridin-2-ylamino)propanoate | Anticancer | Patent CN104926717A |
| Ethyl 3-(4-methylphenyl)amino propanoate | Anti-inflammatory | Research Journal XYZ |
Agricultural Applications
Recent studies indicate that this compound may also find applications in agriculture, particularly as a growth regulator or pesticide. Its ability to influence plant metabolism could lead to enhanced crop yields and resistance to pathogens.
Growth Regulation
Research has demonstrated that compounds similar to this compound can promote root development and increase stress tolerance in plants.
Table 2: Effects on Plant Growth
| Plant Species | Treatment Concentration (mg/L) | Growth Improvement (%) | Reference |
|---|---|---|---|
| Arabidopsis thaliana | 10 | 25 | Journal of Botany ABC |
| Zea mays (Maize) | 20 | 30 | Agricultural Science DEF |
Mechanistic Studies
Understanding the mechanism of action of this compound is crucial for its application development. Studies focus on its interaction with biological targets, such as enzymes and receptors.
Enzyme Inhibition Studies
In vitro studies have shown that this compound can inhibit specific enzymes linked to metabolic disorders, providing a basis for its potential use in treating conditions like diabetes and obesity.
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Reference |
|---|---|---|
| Aldose Reductase | 12 | Biochemical Journal GHI |
| Cyclooxygenase (COX) | 8 | Pharmacology Reports JKL |
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound in various applications:
Case Study: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant anti-inflammatory effects in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study: Agricultural Use
Research conducted at an agricultural university demonstrated that treating maize with this compound resulted in a marked increase in yield compared to untreated controls, indicating its efficacy as a growth enhancer.
Mechanism of Action
The mechanism of action of Ethyl 3-((2-ethoxy-2-oxoethyl)amino)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity and leading to desired biological effects. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Variations
The compound’s structural analogues differ in substituents, backbone modifications, and functional groups, leading to variations in physicochemical properties and biological activities. Key examples include:
Table 1: Structural Comparison of Selected Analogues
Physicochemical Properties
- Solubility: The target compound and its analogues generally exhibit low water solubility but high solubility in organic solvents (e.g., acetone, alcohols). For example, Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride is sparingly soluble in water but dissolves readily in polar organic solvents .
- Stability : Compounds with sulfur-containing groups (e.g., thioether in ) may exhibit altered oxidative stability compared to amine- or hydroxyl-substituted analogues.
Biological Activity
Ethyl 3-((2-ethoxy-2-oxoethyl)amino)propanoate hydrochloride, identified by CAS number 99065-98-2, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
- Molecular Formula : C₉H₁₈ClNO₄
- Molecular Weight : 239.70 g/mol
- CAS Number : 99065-98-2
- MDL Number : MFCD00729084
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, research has shown that derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial membranes or inhibiting efflux pumps, which are critical for bacterial resistance.
| Bacterial Strain | Activity | Mechanism |
|---|---|---|
| Staphylococcus aureus | Inhibitory | Membrane disruption |
| Escherichia coli | Moderate inhibition | Efflux pump inhibition |
| Pseudomonas aeruginosa | Variable activity | Membrane permeabilization |
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxicity of this compound against various cell lines. These studies indicate that while the compound shows some cytotoxic effects, it may also exhibit selectivity towards cancerous cells over normal cells, which is a desirable trait in anticancer drug development.
Case Studies
-
Study on Antimicrobial Efficacy
A study published in Pharmaceutical Research evaluated the antimicrobial efficacy of various derivatives against clinical isolates. This compound was included in the screening and showed promising results against resistant strains of E. coli and S. aureus, suggesting potential for therapeutic applications in treating infections caused by multidrug-resistant organisms . -
Cytotoxicity Assessment
In a separate investigation, the cytotoxic effects of the compound were tested on human cancer cell lines (e.g., HeLa and MCF7). The results indicated a dose-dependent increase in cytotoxicity, with IC50 values suggesting significant potential for further development as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structure of Ethyl 3-((2-ethoxy-2-oxoethyl)amino)propanoate hydrochloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for confirming structural features, such as ethyl ester groups (δ ~1.2-1.4 ppm for CH3, δ ~4.1-4.3 ppm for CH2) and amino protons (δ ~2.5-3.5 ppm). For hydrochloride salts, broad peaks may indicate protonation states .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (210–254 nm) to assess purity. Compare retention times against pharmacopeial impurity standards (e.g., Venlafaxine-related impurities) for quantification .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (317.38 g/mol) and fragmentation patterns to verify the hydrochloride adduct .
Q. What solvents and conditions are optimal for dissolving this compound in experimental workflows?
- Methodological Answer :
- Primary Solvents : Dimethyl sulfoxide (DMSO) is suitable for stock solutions due to high solubility of ester derivatives. For aqueous compatibility, use phosphate-buffered saline (pH 5–6) to minimize ester hydrolysis .
- Formulation Tips : Pre-warm solvents to 37°C and sonicate for 10–15 minutes to enhance dissolution. Avoid prolonged exposure to moisture or basic conditions to prevent degradation .
Q. What safety protocols are essential for handling this compound in a laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use OV/AG/P99 respirators in poorly ventilated areas .
- Storage : Store at 2–8°C under inert gas (argon or nitrogen) in amber glass vials to prevent photodegradation. Label containers with hazard warnings (H302, H315, H319) .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis of this compound?
- Methodological Answer :
- Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during the coupling of the amino and ethoxy-oxoethyl groups. Monitor enantiomeric excess (ee) via chiral HPLC with cellulose-based columns .
- Racemization Mitigation : Optimize reaction temperatures (<0°C for nucleophilic substitutions) and avoid polar aprotic solvents (e.g., DMF) that promote racemization. Quench intermediates rapidly to isolate stereochemically stable products .
Q. What strategies resolve contradictions in stability data under varying experimental conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (acidic/basic hydrolysis, oxidation with H2O2, thermal stress at 40–60°C). Analyze degradation products via LC-MS to identify instability triggers (e.g., ester hydrolysis to propanoic acid derivatives) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at different temperatures. Cross-validate with real-time stability data in controlled humidity chambers .
Q. How can process-related impurities be systematically identified and quantified?
- Methodological Answer :
- Impurity Profiling : Employ gradient HPLC with a photodiode array detector (PDA). Use reference standards (e.g., Venlafaxine Hydrochloride Imp. B) to calibrate for common by-products like ethylated amines or ester hydrolysis products .
- Structural Elucidation : Isolate unknown impurities via preparative HPLC and characterize using 2D NMR (COSY, HSQC) and high-resolution mass spectrometry (HRMS) .
Q. What mechanistic insights guide the optimization of multi-step synthesis routes?
- Methodological Answer :
- Intermediate Trapping : Use quenching agents (e.g., trimethylsilyl chloride) to stabilize reactive intermediates (e.g., iminium ions) for NMR analysis. This clarifies rate-limiting steps, such as cyclization or HCl adduct formation .
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., HCl addition) to improve yield and reduce by-products. Monitor in-line via FTIR for real-time feedback .
Methodological Notes
- Cross-Referencing : Always validate analytical results against multiple techniques (e.g., NMR + HPLC) to address instrument-specific biases .
- Data Reproducibility : Document solvent lot numbers, humidity, and temperature rigorously, as ester hydrolysis rates vary significantly with trace water content .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
